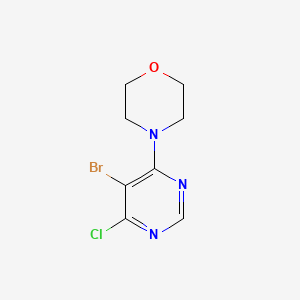

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(5-bromo-6-chloropyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANDFJROGIOVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically begins with 5-bromo-4,6-dichloropyrimidine as the key precursor. The presence of two different halogens on the pyrimidine ring allows selective substitution reactions, enabling the introduction of the morpholine group at the 4-position while retaining the bromine and chlorine substituents at 5 and 6 positions, respectively.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary method for preparing this compound involves nucleophilic aromatic substitution of the 4-chlorine atom on 5-bromo-4,6-dichloropyrimidine by morpholine. This reaction proceeds via displacement of the chlorine atom at the 4-position due to the electron-deficient nature of the pyrimidine ring, which is activated by the adjacent nitrogen atoms and halogen substituents.

Typical Reaction Conditions:

- Reactants: 5-bromo-4,6-dichloropyrimidine and morpholine

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Mild bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) to neutralize the hydrogen chloride formed

- Temperature: Elevated temperatures, typically 80–120 °C, to facilitate substitution

- Reaction Time: Several hours (4–24 h) depending on scale and conditions

The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon bearing the chlorine substituent, followed by displacement of chloride ion.

Optimization Techniques

Recent advances include the use of continuous flow reactors to optimize the synthesis process. Continuous flow techniques improve reaction control, heat transfer, and mixing efficiency, leading to:

- Increased reaction rates

- Higher yields

- Reduced by-products and waste generation

- Enhanced reproducibility and scalability for industrial production

These optimizations are particularly valuable for complex halogenated heterocycles such as this compound.

Purification and Characterization

After completion of the substitution reaction, the crude product is typically purified by:

- Recrystallization: Using solvents like ethanol or ethyl acetate to isolate the pure compound

- Chromatography: Column chromatography on silica gel to separate impurities

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern

- Mass spectrometry (MS) for molecular weight verification

- Elemental analysis to confirm composition

- Melting point determination

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-4,6-dichloropyrimidine |

| Nucleophile | Morpholine |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3) |

| Temperature | 80–120 °C |

| Reaction Time | 4–24 hours |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) |

| Purification Methods | Recrystallization, Column chromatography |

| Optimization Techniques | Continuous flow reactors |

Research Findings on Preparation

- The selective substitution at the 4-position of 5-bromo-4,6-dichloropyrimidine is well-documented, exploiting the differential reactivity of chlorine atoms in the pyrimidine ring.

- The bromine at position 5 remains intact during the reaction, allowing further functionalization if needed.

- The morpholine substituent enhances solubility and biological activity, making this compound valuable for medicinal chemistry research.

- Continuous flow synthesis has been shown to improve yield and reduce reaction times compared to batch methods, supporting scalability for industrial applications.

Additional Notes

- Alternative synthetic routes involving other nucleophiles or halogen exchange reactions have been explored for related pyrimidine derivatives but are less common for this specific compound.

- The compound’s halogenated structure is crucial for its biological activity and chemical reactivity, necessitating careful control of reaction conditions to avoid unwanted side reactions such as dehalogenation or multiple substitutions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The morpholine nitrogen acts as a nucleophile, enabling substitution with electrophiles. For instance, it reacts with alkyl halides to form N-alkylmorpholine derivatives. This reaction is facilitated by strong bases or acids under optimized conditions .

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | Alkyl halides | N-alkylmorpholine derivatives |

Cross-Coupling Reactions

The bromide substituent on the pyrimidine ring participates in Suzuki-Miyaura and Heck reactions. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are commonly used to form biaryl or heteroaryl compounds. For example, coupling with benzimidazole yields pyrimidine derivatives with potential therapeutic applications .

| Coupling Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Xantphos | Biaryl pyrimidine derivatives |

Reductive Amination

The pyrimidine nitrogen undergoes reductive amination with aldehydes or ketones in the presence of sodium cyanoborohydride. This reaction introduces secondary amine functionality, as observed in the synthesis of 5-bromo-pyrimidine derivatives .

| Reaction Type | Reagents | Products |

|---|---|---|

| Reductive Amination | Aldehydes/Ketones, NaCNBH₃ | Secondary amines |

Smiles Rearrangement

Reaction with sodium 1-amino-1H-tetrazole-5-thiolate in DMF triggers a Smiles rearrangement, converting the pyrimidine into pyrimido[5,1-b] thiadiazines. This heterocyclization introduces antibacterial activity, as demonstrated by MIC values against Streptococcus pneumoniae (51 μg/mL) .

| Reaction Type | Reagents | Products |

|---|---|---|

| Smiles Rearrangement | Sodium tetrazole-thiolate | Thiadiazine derivatives |

Hydrolysis

The morpholine ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. For example, hydrolysis of 5-bromo-6-morpholinopyrimidine-2,4-dione yields pyrimidine-2,4-dione derivatives .

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acid/Alkali | Pyrimidine-2,4-dione derivatives |

Biological Activity

Derivatives synthesized from 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exhibit:

-

Antimicrobial activity : Compounds 5c, 5e, 6d, 6g, and 6h inhibit Gram-positive and Gram-negative bacteria .

-

Anticancer activity : Select derivatives (e.g., 5c, 5e) show cytotoxicity against human cancer cell lines (e.g., MCF-7, A549) .

| Biological Target | Active Compounds | Activity |

|---|---|---|

| Bacteria (e.g., S. pneumoniae) | 5c, 5e | MIC: 51–102 μg/mL |

Key Experimental Data

| Compound | Yield (%) | Melting Point (°C) | IR (C=O) |

|---|---|---|---|

| 5c | 83 | 128–132 | 1320 cm⁻¹ |

| 6d | 75 | 145–150 | 1654 cm⁻¹ |

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

The primary application of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine lies in its design as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcriptional elongation and has been implicated in various cancers. Studies have demonstrated that modifications at the C-5 position of the pyrimidine ring can significantly influence the selectivity and potency of CDK9 inhibitors .

Table 1: Summary of Kinase Inhibition Potency

| Compound ID | Target Kinase | IC50 (nM) |

|---|---|---|

| 30m | CDK9 | 10.02 |

| 30q | CDK2 | 24.6 |

| 30e | CDK1 | >1000 |

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of pyrimidine-based compounds. By systematically varying substituents on the pyrimidine and morpholine rings, researchers have identified key features that enhance kinase selectivity and potency. For instance, studies indicate that introducing methyl groups at specific positions can optimize the binding affinity for CDK9 while minimizing off-target effects .

Cancer Therapeutics

Given its inhibitory effects on CDK9, this compound is being investigated as a potential therapeutic agent for various cancers, including chronic lymphocytic leukemia (CLL). The selectivity for CDK9 over other kinases suggests that it may have fewer side effects compared to less selective inhibitors, making it a promising candidate for clinical development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and its target kinases. These studies provide insights into the conformational dynamics and binding affinities that are critical for optimizing drug design .

Case Studies

Several case studies highlight the effectiveness of this compound in inhibiting specific kinases:

- Case Study A : A study reported that analogs of this compound demonstrated significant inhibition of CDK9 activity in cell-based assays, correlating with their binding affinity measured through NanoBRET assays. The results indicated that structural modifications could lead to enhanced cellular activity while maintaining selectivity .

- Case Study B : Another investigation focused on the synthesis of various derivatives based on the morpholine scaffold, revealing that certain substitutions could dramatically improve both potency and selectivity against CDK9 compared to other kinases like CDK2 and CDK1 .

Wirkmechanismus

The mechanism by which 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine with structurally related pyrimidine and heterocyclic derivatives:

Electronic and Steric Effects

- Halogen Positions: Chlorine at position 6 (target) vs. position 2 (5-Bromo-2-chloro-4-morpholinopyrimidine) alters electronic distribution. Position 6 chlorine may enhance electron-withdrawing effects near the morpholine group, influencing reactivity .

- Morpholine vs. Amine : The morpholine group in the target compound offers improved solubility and steric bulk compared to the amine in 5-Bromo-2-chloropyrimidin-4-amine. This difference may affect hydrogen-bonding capacity and target binding .

- Trifluoromethyl Substitution : 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine lacks morpholine but includes a CF₃ group, which increases lipophilicity and metabolic stability compared to the target compound .

Research Findings and Data

Crystallographic Insights

- 5-Bromo-2-chloropyrimidin-4-amine : Forms a 2D hydrogen-bonded network via N–H···N interactions. In contrast, the morpholine group in the target compound may disrupt such networks but enhance solubility .

- 4,6-Dichloro-5-methoxypyrimidine : Exhibits Cl···N interactions (3.09–3.10 Å) stabilizing its crystal lattice. Similar halogen interactions may occur in the target compound .

Physicochemical Properties

- Melting Points : Morpholine-substituted compounds (e.g., 231–233°C for N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide) suggest higher thermal stability compared to amine analogs .

- Solubility : Morpholine’s oxygen atom improves water solubility, critical for bioavailability in drug design .

Biologische Aktivität

The compound 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a derivative of pyrimidine, a heterocyclic organic compound known for its significant biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine. Characterization techniques such as NMR , IR , and mass spectrometry are employed to confirm the structure of the synthesized compounds. The presence of characteristic peaks in NMR and IR spectra indicates successful synthesis and purity of the compound .

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit notable anticancer properties. In vitro studies have been conducted using various cancer cell lines, including:

| Cell Line | Type | Activity |

|---|---|---|

| HeLa | Cervical carcinoma | Significant cytotoxicity |

| A549 | Lung adenocarcinoma | Moderate activity |

| MCF-7 | Breast adenocarcinoma | High sensitivity |

| A2780 | Ovarian cancer | Effective inhibition |

| BGC-823 | Gastric cancer | Notable growth inhibition |

The MTT assay results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results are summarized in the following table:

| Microorganism | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Significant |

| Escherichia coli | Gram-negative | Moderate |

| Candida albicans | Fungal | High efficacy |

These findings indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells and disruption of microbial growth mechanisms .

Case Studies

Several case studies highlight the effectiveness of pyrimidine derivatives in clinical contexts:

- Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating considerable potency .

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 4-(5-bromo-6-chloropyrimidin-4-yl)morpholine, and how can purity be validated? A: The compound is typically synthesized via nucleophilic substitution at the pyrimidine ring. A common method involves reacting 5-bromo-6-chloropyrimidin-4-amine with morpholine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ . Purity validation requires HPLC (≥98% purity threshold) and NMR spectroscopy. For example, -NMR should confirm the absence of unreacted morpholine (δ ~3.7 ppm for morpholine protons) and integration of pyrimidine aromatic protons (δ ~8.5–9.0 ppm) .

Advanced Reactivity and Functionalization

Q: How does the bromine substituent at the 5-position influence the reactivity of the pyrimidine ring in cross-coupling reactions? A: The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., Cl at position 6) lower the LUMO energy, enhancing oxidative addition with palladium catalysts . Methodologically, use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 80°C for Suzuki reactions . Monitor reaction progress via TLC (silica, ethyl acetate/hexane).

Structural Analysis and Crystallography

Q: What crystallographic techniques are suitable for resolving the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is ideal. For halogenated pyrimidines, slow evaporation from DCM/hexane (1:2) often yields suitable crystals. Key parameters include bond angles at the morpholine nitrogen (expected ~109.5°) and dihedral angles between pyrimidine and morpholine planes (typically 30–50°) . Compare with analogous structures (e.g., 4-(4-chloropyrimidin-2-yl)morpholine) to validate deviations due to bromine steric effects .

Biological Target Interactions

Q: How can researchers design assays to study this compound’s inhibition of kinase targets like PIM1? A: Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant PIM1 kinase. Pre-incubate the compound (1–10 µM) with ATP (10 µM) and a peptide substrate. Competitive binding kinetics can be modeled using the Cheng-Prusoff equation to calculate IC₅₀ values. Cross-validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Contradictory Data in Solubility Profiles

Q: How should researchers address discrepancies in reported solubility data for this compound? A: Solubility varies with solvent polarity and measurement methods. For DMSO solubility, use saturated solutions with sonication (30 min) followed by centrifugation (10,000 rpm) and UV-Vis quantification (λmax ~270 nm). Conflicting data may arise from impurities; always cross-check with LC-MS to rule out degradation products .

Computational Modeling of Electronic Effects

Q: Which computational methods best predict the electronic effects of bromine/chlorine substituents on this compound’s reactivity? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately models σ-hole interactions from halogens. Calculate Mulliken charges to identify electrophilic centers (C5 for Br, C6 for Cl) and Fukui indices for nucleophilic attack sites . Compare HOMO-LUMO gaps with experimental UV spectra (e.g., λmax shifts in acetonitrile).

Stability Under Acidic/Basic Conditions

Q: What degradation pathways occur under hydrolytic conditions, and how can stability be improved? A: Under acidic conditions (pH <3), morpholine N-protonation leads to ring-opening. Under basic conditions (pH >10), nucleophilic displacement of Cl/Br may occur. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended. To enhance stability, formulate as a lyophilized salt (e.g., hydrochloride) or use cryoprotectants in aqueous buffers .

Comparative Analysis with Analogues

Q: How do structural modifications (e.g., replacing Br with F or CH₃) affect bioactivity and physicochemical properties? A: Bromine’s electronegativity and van der Waals radius (~1.85 Å) enhance target binding via halogen bonding. Fluorine substitution reduces logP (improves solubility) but weakens hydrophobic interactions. Methyl groups increase steric bulk, potentially disrupting π-π stacking. Use QSAR models to correlate substituent effects with IC₅₀ values .

Analytical Method Development

Q: What HPLC conditions resolve this compound from closely related impurities (e.g., dehalogenated byproducts)? A: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 10–90% B over 25 min. Retention time ~12–14 min. For MS detection, monitor m/z 306 [M+H]<sup>+</sup> (Br/Cl isotopic pattern). Validate method robustness per ICH Q2(R1) guidelines .

Mechanistic Studies in Catalytic Reactions

Q: What mechanistic insights support the use of this compound in Pd-catalyzed C–H activation reactions? A: The pyrimidine ring acts as a directing group, facilitating ortho-C–H bond activation. In situ EXAFS studies reveal Pd(II) coordination to the pyrimidine N1 atom. Key evidence: deuterium scrambling in D₂O and KIE (kinetic isotope effect) values >2.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.